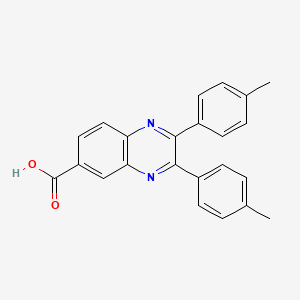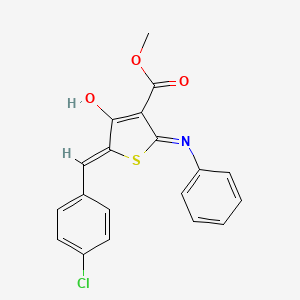![molecular formula C23H30N2O5 B6116907 methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)
methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate is a chemical compound that belongs to the class of benzamides. It is also known as JNJ-26854165 and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate inhibits the activity of the histone deacetylase enzyme by binding to its active site. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. Specifically, the expression of genes that promote cell death is increased, while the expression of genes that promote cell survival is decreased. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate has been shown to have a number of biochemical and physiological effects. In addition to inhibiting histone deacetylase activity, it has been shown to induce DNA damage, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. These effects contribute to its potential therapeutic applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate in lab experiments is its specificity for histone deacetylase enzymes. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research on methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-hydroxy-3-(4-morpholinyl)propoxy)benzylamine to form the intermediate amide. Finally, the amide is reacted with methyl iodide to form the desired product.
Applications De Recherche Scientifique
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase enzyme, which plays a critical role in regulating gene expression. By inhibiting this enzyme, methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate can induce apoptosis (cell death) in cancer cells and inhibit their growth.
Propriétés
IUPAC Name |
methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-28-23(27)20-7-5-18(6-8-20)14-24-15-19-3-2-4-22(13-19)30-17-21(26)16-25-9-11-29-12-10-25/h2-8,13,21,24,26H,9-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVFTBFDDZZHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B6116825.png)
![N~2~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}valinamide](/img/structure/B6116828.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol](/img/structure/B6116839.png)

![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6116857.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)

![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)

![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)